Scientific Field: Physical Chemistry
Summary of the Application: The study focuses on the surface structure and reaction pathways of 7-octenoic acid on a clean copper substrate
Methods of Application or Experimental Procedures: The experiment was conducted in ultrahigh vacuum using a combination of reflection-absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption, and scanning-tunneling microscopy. .
Results or Outcomes: The 7-octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases. It deprotonates following adsorption at approximately 300 K to form an η2-7-octenoate species. .
7-Chloro-7-octenoic acid is an organic compound with the molecular formula CHClO and a CAS number of 731773-29-8. It features a chloro group attached to the seventh carbon of an octenoic acid chain, which gives it unique properties compared to its non-chlorinated counterpart, 7-octenoic acid. This compound is characterized by its unsaturated carbon chain, which contributes to its reactivity and potential applications in various chemical processes and biological systems .
Currently, there is no scientific research available describing a specific mechanism of action for 7-chloro-7-octenoic acid.
As with any new compound, proper safety precautions should be taken when handling 7-chloro-7-octenoic acid. Limited information exists on its specific hazards, but some general considerations based on its functional groups include:
While specific detailed reactions involving 7-chloro-7-octenoic acid are not extensively documented, it is known that compounds with similar structures can undergo various reactions typical for alkenes and carboxylic acids. These may include:
Additionally, studies on related compounds indicate that 7-octenoic acid adsorbs molecularly on copper surfaces, suggesting potential catalytic roles or interactions in chemical environments.
Synthesis of 7-chloro-7-octenoic acid can be approached through several methods:
These methods require careful control of reaction conditions to achieve high purity and yield.
7-Chloro-7-octenoic acid has potential applications in various fields:
Interaction studies are crucial for understanding the behavior of 7-chloro-7-octenoic acid in biological systems. Preliminary investigations suggest that similar compounds may interact with enzymes involved in lipid metabolism, potentially influencing metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms.
Several compounds share structural similarities with 7-chloro-7-octenoic acid, including:
Compound Name | Structure Type | Notable Features |
---|---|---|
7-Octenoic Acid | Unsaturated Fatty Acid | Lacks chlorine; serves as a baseline for comparison. |
Hexanoic Acid | Saturated Fatty Acid | Shorter chain; lacks unsaturation; lower reactivity. |
9-Octadecenoic Acid | Unsaturated Fatty Acid | Longer chain; commonly found in dietary fats; higher stability due to more hydrogen atoms. |
6-Chlorohexanoic Acid | Chlorinated Fatty Acid | Similar chlorination pattern; shorter carbon chain. |
The unique feature of 7-chloro-7-octenoic acid lies in its specific position of chlorination and unsaturation, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .